molecular formula C8H3F5O2 B2446363 2,3-Difluoro-6-(trifluoromethyl)benzoic acid CAS No. 186517-16-8

2,3-Difluoro-6-(trifluoromethyl)benzoic acid

Cat. No.: B2446363
CAS No.: 186517-16-8
M. Wt: 226.102
InChI Key: ZHFYNXCPSXXODX-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H3F5O2 It belongs to the class of benzoic acid derivatives and is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

For instance, the compound can be synthesized by reacting 2,3-difluorobenzoic acid with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of 2,3-Difluoro-6-(trifluoromethyl)benzoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the yield and purity of the final product. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxybenzoic acids.

Scientific Research Applications

2,3-Difluoro-6-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-6-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties

Properties

IUPAC Name

2,3-difluoro-6-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFYNXCPSXXODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186517-16-8
Record name 2,3-difluoro-6-(trifluoromethyl)benzoic acid
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